Cas no 90133-80-5 (Benzaldehyde, 4-(dihexylamino)-)

Benzaldehyde, 4-(dihexylamino)- structure
90133-80-5 structure
Nombre del producto:Benzaldehyde, 4-(dihexylamino)-
Número CAS:90133-80-5
MF:C19H31NO
Megavatios:289.455545663834
CID:793609

Benzaldehyde, 4-(dihexylamino)- Propiedades químicas y físicas

Nombre e identificación

    • Benzaldehyde, 4-(dihexylamino)-
    • 4-(dihexylamino)benzaldehyde
    • 4-(Dihexylamino)benzaldehyde (ACI)
    • 4-Formyl-N,N-dihexylaniline
    • 4-N,N-Dihexylaminobenzaldehyde
    • N,N-Dihexyl-4-aminobenzaldehyde
    • N,N-Dihexyl-4-formylaniline
    • p-(N,N-Dihexylamino)benzaldehyde
    • Renchi: 1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3
    • Clave inchi: UKTWAOCWPWUTHP-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=CC(N(CCCCCC)CCCCCC)=CC=1

Benzaldehyde, 4-(dihexylamino)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 30 min, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ;  0 °C
1.4 Reagents: Sodium acetate Solvents: Water ;  pH 6 - 8, 0 °C
Referencia
The design and properties study of a novel styryl-pyridinium-based water-soluble fluorescent copolymer as tracing agent
Yan, Liwei ; Su, Chunjiao; Shen, Linghong; Lv, Mingqian; Liu, Cheng; et al, Journal of Applied Polymer Science, 2019, 136(7),

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  30 min, -10 °C
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
Referencia
Alkyl substituent effects on J- or H-aggregate formation of bisazomethine dyes
Kinashi, Kenji; Lee, Kyun-Phyo; Matsumoto, Shinya; Ishida, Kenji; Ueda, Yasukiyo, Dyes and Pigments, 2012, 92(1), 783-788

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
Composing NLO Chromophore as a Puzzle: Electrochemistry-based Approach to Design and Effectiveness
Dudkina, Yulia B. ; Kalinin, Alexey A. ; Fazleeva, Guzel M.; Sharipova, Sirina M. ; Islamova, Liliya N.; et al, ChemPhysChem, 2021, 22(22), 2313-2328

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt; 3 h, 80 °C
1.2 Reagents: Water ;  cooled
Referencia
Star-shaped push-pull compounds having 1,3,5-triazine cores
Meier, Herbert; Karpuk, Elena; Holst, Hans Christof, European Journal of Organic Chemistry, 2006, (11), 2609-2617

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
Synthesis and biological evaluation of substrate-based imaging agents for the prostate-specific membrane antigen
Byun, Youngjoo; Pullambhatla, Mrudula; Wang, Haofan; Mease, Ronnie C.; Pomper, Martin G., Macromolecular Research, 2013, 21(5), 565-573

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0 °C → rt; 0.5 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
Referencia
Relationship between Molecular Stacking and Optical Properties of 9,10-Bis((4-N,N-dialkylamino)styryl) Anthracene Crystals: The Cooperation of Excitonic and Dipolar Coupling
Li, Feng; Gao, Na; Xu, Hai; Liu, Wei; Shang, Hui; et al, Chemistry - A European Journal, 2014, 20(32), 9991-9997

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 15 min, 0 - 5 °C; 50 °C → 5 °C
1.2 Solvents: Dimethylformamide ;  5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
Referencia
Combined transparency and optical nonlinearity enhancement in flexible covalent multimers by operating through-space interactions between dipolar chromophores
Parthasarathy, Venkatakrishnan; Pandey, Ravindra; Terenziani, Francesca; Das, Puspendu K.; Blanchard-Desce, Mireille, Physical Chemistry Chemical Physics, 2014, 16(19), 9096-9103

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 0 °C → 70 °C; 12 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide ;  neutralized
Referencia
A Self-Assembled Nanohybrid Composed of Fluorophore-Phenylamine Nanorods and Ag Nanocrystals: Energy Transfer, Wavelength Shift of Fluorescence and TPEF Applications for Live-Cell Imaging
Kong, Lin; Yang, Jia-xiang; Li, Sheng-li; Zhang, Qiong; Xue, Zhao-ming; et al, Chemistry - A European Journal, 2013, 19(49), 16625-16633

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
Rational design, facile synthesis, and linear/nonlinear optical properties of novel two-photon absorption stilbene derivatives with different configurations
Dai, Huan; Cai, Zhi-Bin ; Lou, Qiao-Xian; Li, Sheng-Li; Tian, Yu-Peng, Tetrahedron, 2021, 96,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  5 min, 5 °C; 30 min, 5 °C
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Synthesis and characterization of spin-coatable tert-amine molecules for hole-transport in organic light-emitting diodes
Mishra, A.; Nayak, P. K.; Ray, D.; Patankar, M. P.; Narasimhan, K. L.; et al, Tetrahedron Letters, 2006, 47(27), 4715-4719

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane
1.2 Reagents: Sodium acetate Solvents: Water
Referencia
Design and synthesis of push-pull chromophores for second-order nonlinear optics derived from rigidified thiophene-based π-conjugating spacers
Raimundo, Jean-Manuel; Blanchard, Philippe; Gallego-Planas, Nuria; Mercier, Nicolas; Ledoux-Rak, Isabelle; et al, Journal of Organic Chemistry, 2002, 67(1), 205-218

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ;  0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referencia
Molecular Rotors for Universal Quantitation of Nanoscale Hydrophobic Interfaces in Microplate Format
Bisso, Paul W.; Tai, Michelle; Katepalli, Hari ; Bertrand, Nicolas; Blankschtein, Daniel ; et al, Nano Letters, 2018, 18(1), 618-628

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  -4 °C; -4 °C → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Referencia
Faster and More Specific: Excited-State Intramolecular Proton Transfer-Based Dyes for High-Fidelity Dynamic Imaging of Lipid Droplets within Cells and Tissues
Jiang, Gangwei; Jin, Yi; Li, Man; Wang, Huiling; Xiong, Mengyao; et al, Analytical Chemistry (Washington, 2020, 92(15), 10342-10349

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Water
Referencia
Preparation of 4-(N,N-dihexylamino)-4'-nitrostilbene (DHANS)
Dopp, Dietrich, ARKIVOC [online computer file], 2000, 1(6), 939-944

Métodos de producción 15

Condiciones de reacción
Referencia
Linear and Nonlinear Optical Properties of Tricyanopropylidene-Based Merocyanine Dyes: Synergistic Experimental and Theoretical Investigations
Parthasarathy, Venkatakrishnan ; Pandey, Ravindra ; Das, Puspendu Kumar; Castet, Frederic ; Blanchard-Desce, Mireille, ChemPhysChem, 2018, 19(2), 187-197

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 2 - 4 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water
Referencia
Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents
Gurrapu, Shirisha; Jonnalagadda, Sravan K.; Alam, Mohammad A.; Nelson, Grady L.; Sneve, Mary G.; et al, ACS Medicinal Chemistry Letters, 2015, 6(5), 558-561

Benzaldehyde, 4-(dihexylamino)- Raw materials

Benzaldehyde, 4-(dihexylamino)- Preparation Products

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